4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile
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Overview
Description
4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is a synthetic organic compound known for its application as a herbicide. It is commonly used to control broad-leaved weeds in various agricultural settings. The compound is characterized by its complex structure, which includes amino, chloro, fluoro, and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry as a herbicide to control broad-leaved weeds.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile involves its uptake by plants, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventually the death of the target weeds. The compound specifically targets the auxin receptors in plants, disrupting normal cellular processes and causing growth abnormalities .
Comparison with Similar Compounds
Similar Compounds
Fluchloraminopyr: Another herbicide with a similar structure and mode of action.
Fluroxypyr-1-methylheptyl ester: A derivative of fluroxypyr with enhanced systemic activity.
Uniqueness
4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer both high efficacy and selectivity as a herbicide. Its ability to mimic natural plant hormones and disrupt growth processes makes it particularly effective against a wide range of broad-leaved weeds.
Properties
IUPAC Name |
4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJINSKTXUYLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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